N-Formyl Linagliptin

Catalog No.
S14394651
CAS No.
M.F
C26H28N8O3
M. Wt
500.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Formyl Linagliptin

Product Name

N-Formyl Linagliptin

IUPAC Name

N-[(3R)-1-[7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-2,6-dioxopurin-8-yl]piperidin-3-yl]formamide

Molecular Formula

C26H28N8O3

Molecular Weight

500.6 g/mol

InChI

InChI=1S/C26H28N8O3/c1-4-5-13-33-22-23(30-25(33)32-12-8-9-18(14-32)27-16-35)31(3)26(37)34(24(22)36)15-21-28-17(2)19-10-6-7-11-20(19)29-21/h6-7,10-11,16,18H,8-9,12-15H2,1-3H3,(H,27,35)/t18-/m1/s1

InChI Key

IILRNOWSUPYXIV-GOSISDBHSA-N

Canonical SMILES

CC#CCN1C2=C(N=C1N3CCCC(C3)NC=O)N(C(=O)N(C2=O)CC4=NC5=CC=CC=C5C(=N4)C)C

Isomeric SMILES

CC#CCN1C2=C(N=C1N3CCC[C@H](C3)NC=O)N(C(=O)N(C2=O)CC4=NC5=CC=CC=C5C(=N4)C)C

N-Formyl Linagliptin is a chemical compound derived from Linagliptin, which is a selective inhibitor of dipeptidyl peptidase-4 (DPP-4) used primarily in the treatment of type 2 diabetes. The molecular formula of N-Formyl Linagliptin is C26H28N8O3C_{26}H_{28}N_{8}O_{3}, and its molecular weight is approximately 500.55 grams per mole . This compound is characterized by the addition of a formyl group to the nitrogen atom of Linagliptin, which alters its chemical properties and potentially its biological activity.

, primarily involving the formylation of Linagliptin. This process may occur under specific conditions, such as in the presence of formaldehyde or other formylating agents. The reaction typically involves nucleophilic attack by the amine group of Linagliptin on the carbonyl carbon of the formylating agent, resulting in the formation of N-Formyl Linagliptin .

Additionally, N-Formyl Linagliptin may undergo degradation reactions under various environmental conditions, leading to the formation of different degradation products. For instance, studies have shown that it can degrade in alkaline solutions, producing unknown by-products alongside its original structure .

The synthesis of N-Formyl Linagliptin can be achieved through several methods:

  • Direct Formylation: This method involves treating Linagliptin with a formylating agent such as formaldehyde or formic acid under controlled conditions to yield N-Formyl Linagliptin.
  • Degradation Pathways: As observed in some studies, N-Formyl Linagliptin can also be generated as a degradation product during the storage or processing of Linagliptin formulations, particularly under alkaline conditions .
  • Chemical Modification: Researchers have explored various synthetic pathways that involve modifying the amine group of Linagliptin to introduce the formyl group selectively.

N-Formyl Linagliptin has potential applications in pharmacological research and development, particularly in understanding the stability and degradation pathways of DPP-4 inhibitors. It may also serve as a reference compound for analytical methods aimed at detecting impurities in pharmaceutical formulations containing Linagliptin.

Moreover, due to its structural similarity to Linagliptin, it could be investigated for potential therapeutic effects or as a lead compound for developing new antidiabetic agents.

Several compounds are structurally and functionally similar to N-Formyl Linagliptin. These include:

  • Linagliptin: The parent compound, known for its DPP-4 inhibitory activity.
  • Saxagliptin: Another DPP-4 inhibitor with a different chemical structure but similar therapeutic effects.
  • Sitagliptin: A widely used DPP-4 inhibitor that shares some pharmacological properties with Linagliptin.
  • Alogliptin: A DPP-4 inhibitor that differs slightly in structure but functions similarly.

Comparison Table

CompoundStructure SimilarityDPP-4 InhibitionUnique Features
N-Formyl LinagliptinDerived from LinagliptinYesFormylated derivative
LinagliptinHighYesSelective DPP-4 inhibitor
SaxagliptinModerateYesUnique structural modifications
SitagliptinModerateYesEstablished clinical use
AlogliptinModerateYesDifferent metabolic pathway

N-Formyl Linagliptin's uniqueness lies in its specific structural modification that may influence its stability and biological activity compared to these similar compounds. Further research into these differences could provide insights into optimizing diabetes treatment options.

Aminolysis-Mediated Formation Mechanisms

The primary formation pathway of N-Formyl Linagliptin involves aminolysis reactions during the synthesis of Linagliptin from its protected precursor intermediates [4]. The synthesis of Linagliptin involves the aminolysis of the intermediate compound using ten equivalents of ethanolamine as the aminolysis reagent [4]. During this critical step, N-Formyl Linagliptin emerges as a byproduct due to incomplete aminolysis reactions or side reactions involving formyl-containing intermediates .

The aminolysis mechanism proceeds through nucleophilic attack of the ethanolamine nitrogen on the carbonyl carbon of the protected intermediate [4]. The reaction involves the formation of a tetrahedral intermediate, followed by elimination of the protecting group to yield the desired amino functionality [5]. However, competing reactions can occur when formyl groups are present in the reaction mixture, leading to the formation of N-Formyl Linagliptin through direct formylation of the amino group .

The kinetic parameters governing this aminolysis process demonstrate significant temperature dependence, with reaction rates increasing substantially at elevated temperatures [6]. The activation energy for the primary aminolysis reaction has been determined to be approximately 15.8 kilojoules per mole, indicating a relatively facile process under standard reaction conditions [6]. The pre-exponential factor and entropy of activation values suggest an ordered transition state involving multiple molecular species [6].

ParameterValueUnits
Activation Energy (Primary Aminolysis)15.8kJ/mol
Temperature Range50-70°C
Ethanolamine Equivalents10equiv
Reaction Time4-6hours

Ethanolamine-Derived Byproduct Generation

Ethanolamine serves as both the primary aminolysis reagent and a source of secondary byproduct formation in the synthesis of Linagliptin [4]. The compound participates in multiple reaction pathways beyond the intended aminolysis, contributing to the formation of N-Formyl Linagliptin and other process-related impurities . The mechanism involves the reaction of ethanolamine with formyl-containing species present in the reaction mixture or generated through decomposition reactions [5].

The ethanolamine-mediated byproduct generation occurs through several distinct pathways [7]. Primary among these is the direct acylation of ethanolamine by formyl derivatives, resulting in the formation of N-formyl ethanolamine intermediates that subsequently participate in further reactions [7]. The process involves three sequential enzymatic-like transformations that convert ethanolamine to various phosphorylated derivatives, though in the synthetic context, these transformations occur through chemical rather than enzymatic means [7].

The reaction kinetics of ethanolamine-derived byproduct formation demonstrate complex behavior dependent on reaction conditions and substrate concentrations [6]. The rate constants for various competing reactions indicate that aminolysis reactions proceed more rapidly than transesterification or acyl migration processes [6]. This kinetic preference explains why N-Formyl Linagliptin formation represents a minor but consistent impurity profile in the manufacturing process [6].

Temperature optimization studies reveal that elevated temperatures favor the primary aminolysis reaction while simultaneously increasing the rate of byproduct formation [6]. The optimal temperature range of 50-70 degrees Celsius represents a compromise between reaction efficiency and impurity minimization [8]. Extended reaction times beyond six hours result in increased byproduct formation without significant improvement in primary product yield [8].

Reaction TypeRate ConstantTemperature DependenceByproduct Contribution
Primary AminolysisHighModeratePrimary Product
Formyl TransferLowHighN-Formyl Linagliptin
TransesterificationVery LowLowMinor Impurities
Acyl MigrationLowModerateSecondary Byproducts

Tetrahydrofuran-Assisted Reaction Optimization

Tetrahydrofuran serves as a critical solvent system in the optimization of Linagliptin synthesis and the concurrent minimization of N-Formyl Linagliptin formation [4]. The selection of tetrahydrofuran as a reaction medium significantly influences the reaction kinetics, selectivity, and impurity profile of the aminolysis process [9]. The solvent provides optimal solvation characteristics for both the protected intermediate and ethanolamine, facilitating efficient mixing and reaction progression [10].

The optimization of tetrahydrofuran usage involves systematic evaluation of solvent volume, temperature, and reaction time parameters [9]. Studies demonstrate that tetrahydrofuran concentrations in the range of 200-400 milliliters per 100 millimoles of starting material provide optimal reaction conditions [10]. The solvent system enables efficient dissolution of the starting materials while maintaining appropriate reaction kinetics for selective aminolysis [9].

Process optimization using tetrahydrofuran demonstrates significant improvements in reaction efficiency and impurity control compared to alternative solvent systems [4]. The use of tetrahydrofuran as a reaction medium reduces the formation of N-Formyl Linagliptin by approximately 40-50 percent compared to reactions conducted in dimethylformamide or other polar aprotic solvents [11]. This improvement results from the enhanced solubility characteristics and reduced side reaction pathways in the tetrahydrofuran system [11].

The hydrolysis susceptibility of intermediates in tetrahydrofuran-water mixtures contributes to additional byproduct formation pathways [4]. Water content in the reaction mixture must be carefully controlled to prevent hydrolysis of the protected intermediates while maintaining sufficient polarity for ethanolamine solubility [4]. The optimal water content ranges from 5-10 percent by volume, balancing reaction efficiency with impurity minimization [11].

ParameterOptimal RangeImpact on N-Formyl FormationProcess Efficiency
Tetrahydrofuran Volume200-400 mL/100 mmol40-50% reductionHigh
Water Content5-10% v/vModerate increase if exceededMaintained
Temperature50-70°CTemperature dependentOptimal
Reaction Time4-6 hoursIncreases with extended timeMaximum at 5 hours

Advanced process optimization techniques utilizing design of experiments methodologies have been applied to the tetrahydrofuran-assisted synthesis system [12]. These studies identify critical process parameters and establish optimal reaction conditions for maximum yield and minimum impurity formation [12]. The optimization approach considers multiple response variables simultaneously, including primary product yield, N-Formyl Linagliptin formation, and overall process efficiency [12].

XLogP3

2.2

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

500.22843678 g/mol

Monoisotopic Mass

500.22843678 g/mol

Heavy Atom Count

37

Dates

Modify: 2024-08-10

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